molecular formula C11H16O2 B1583553 2-Heptanoylfuran CAS No. 5466-40-0

2-Heptanoylfuran

Cat. No. B1583553
Key on ui cas rn: 5466-40-0
M. Wt: 180.24 g/mol
InChI Key: BTNRWSUWLFMXEL-UHFFFAOYSA-N
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Patent
US04812585

Procedure details

In 50 ml of toluene were dissolved 6.51 g (0.05 mole) of heptanoic acid and 10.26 g (0.06 mole) of monochloroacetic anhydride. To the resulting solution were added 4.43 g (0.065 mole) of furan and 0.71 g of boron trifluoride-diethyl ether complex and the resulting mixture was then stirred at 50° C. for 5.5 hours. After completion of the reaction, the reaction solution was cooled and washed with 5% aqueous sodium carbonate solution and water in this order. The organic layer was concentrated under reduced pressure and the resulting concentrated residue was then purified by silica gel-filled column chromatography to obtain 8.2 g of 2-heptanoylfuran.
Name
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Quantity
10.26 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1](O)(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].ClCC(OC(=O)CCl)=O.[O:19]1[CH:23]=[CH:22][CH:21]=[CH:20]1>C1(C)C=CC=CC=1>[C:1]([C:20]1[O:19][CH:23]=[CH:22][CH:21]=1)(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
4.43 g
Type
reactant
Smiles
O1C=CC=C1
Step Two
Name
Quantity
6.51 g
Type
reactant
Smiles
C(CCCCCC)(=O)O
Name
Quantity
10.26 g
Type
reactant
Smiles
ClCC(=O)OC(CCl)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred at 50° C. for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
WASH
Type
WASH
Details
washed with 5% aqueous sodium carbonate solution and water in this order
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting concentrated residue was then purified by silica gel-
ADDITION
Type
ADDITION
Details
filled column chromatography

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(CCCCCC)(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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